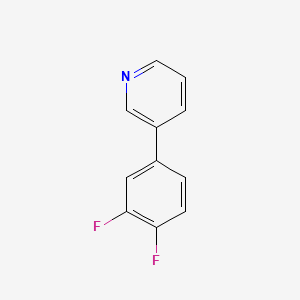

3-(3,4-Difluorophenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSSLLWBMYKGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies of 3 3,4 Difluorophenyl Pyridine and Associated Complexes

Electronic Structure and Molecular Properties using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-(3,4-Difluorophenyl)pyridine. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly effective for studying the ground-state properties of molecules like this compound.

A study on the closely related isomer, 3-bromo-5-(2,5-difluorophenyl)pyridine, utilized DFT calculations to investigate its properties. researchgate.net Similar methodologies can be applied to this compound to understand its behavior.

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. acs.orgresearchgate.net

The conformational analysis of this compound would focus on the rotational barrier around the single bond connecting the pyridine (B92270) and difluorophenyl rings. The dihedral angle between these two rings is a key parameter. Due to steric hindrance and electronic repulsion between the rings, the molecule is not expected to be perfectly planar. The lowest energy conformation would represent a balance between these repulsive forces and any stabilizing interactions.

Table 1: Predicted Optimized Geometrical Parameters for a Phenylpyridine Derivative (Note: Data presented is hypothetical for this compound, based on typical values for similar structures.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length | C-C (Phenyl Ring) | ~1.40 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (Inter-ring) | ~1.49 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| Bond Angle | C-C-F (Phenyl Ring) | ~119° |

| Dihedral Angle | Pyridine-Phenyl | ~30-40° |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comrsc.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comuci.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich pyridine ring, while the LUMO may be distributed over both the pyridine and the electron-withdrawing difluorophenyl ring. The fluorine atoms, being highly electronegative, would lower the energy of the molecular orbitals on the phenyl ring.

Table 2: Predicted Frontier Molecular Orbital Energies for a Phenylpyridine Derivative (Note: Data presented is hypothetical for this compound.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.orgresearchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net Different colors are used to represent regions of varying potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of intermediate potential. researchgate.net

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal centers. The fluorine atoms would create regions of negative potential around them, while the hydrogen atoms and the regions adjacent to the electron-withdrawing fluorine atoms on the phenyl ring would exhibit a more positive potential.

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), are derived directly from theoretical principles without the use of experimental data for parametrization. rsc.org They can be more accurate than DFT for certain properties but are also significantly more computationally demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. rsc.org This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecular systems. However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. For a molecule like this compound, methods like AM1 or PM3 could be used for preliminary conformational searches before refining the results with more accurate methods.

Density Functional Theory (DFT) Investigations

Excited State Properties and Photophysical Characterization using Time-Dependent DFT (TD-DFT)

To understand the behavior of this compound upon absorption of light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing a good balance between accuracy and computational cost for calculating excitation energies and oscillator strengths, which are related to the intensity of electronic transitions. chemrxiv.orgrsc.orgscience.goviiste.org

TD-DFT calculations can predict the absorption spectrum of this compound, indicating the wavelengths of light it is likely to absorb. This information is crucial for applications in areas such as organic light-emitting diodes (OLEDs) or as photosensitizers. The calculations would reveal the nature of the electronic transitions, for instance, whether they are localized on one of the rings or involve charge transfer between the pyridine and difluorophenyl moieties.

Table 3: Predicted Low-Lying Electronic Transitions for a Phenylpyridine Derivative using TD-DFT (Note: Data presented is hypothetical for this compound.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 -> S1 | 4.5 | 275 | 0.25 | HOMO -> LUMO |

| S0 -> S2 | 4.9 | 253 | 0.10 | HOMO-1 -> LUMO |

| S0 -> S3 | 5.2 | 238 | 0.05 | HOMO -> LUMO+1 |

Reaction Mechanism Elucidation through Computational Approaches

No dedicated computational studies elucidating the reaction mechanisms involving this compound were identified in the reviewed literature.

Computational chemistry is a powerful tool for investigating the intricate details of chemical reactions. Methodologies such as Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deep understanding of reaction pathways. For instance, computational methods have been successfully used to explore the mechanisms of reactions for various pyridine derivatives, such as N-difluoroalkylative dearomatization and carbene-catalyzed aryl migrations. researchgate.netacs.org These studies showcase the capability of computational approaches to predict reaction outcomes and rationalize experimental observations. However, specific theoretical examinations of reaction pathways involving this compound are not presently available in published research.

In Silico Molecular Modeling and Docking Studies

There is a lack of specific in silico molecular modeling and docking studies for this compound in the scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. Research on related structures, such as (3,5-dichlorophenyl)pyridine derivatives, has demonstrated the utility of docking studies in identifying and optimizing inhibitors for enzymes like furin. nih.gov Such studies typically involve preparing a protein target structure, defining a binding site, and then computationally placing the ligand within this site to calculate a binding score, which estimates the binding affinity. While these methodologies are standard, their specific application to this compound has not been reported.

Catalytic and Optoelectronic Applications of Difluorophenylpyridine Based Complexes

Transition Metal Complexes Featuring Difluorophenylpyridine Ligands

Transition metal complexes incorporating difluorophenylpyridine ligands are of significant interest due to their unique photophysical and electrochemical characteristics. The electron-withdrawing nature of the fluorine atoms can profoundly influence the energy levels of the metal-ligand orbitals, leading to enhanced stability, altered redox potentials, and modified emission properties. While much of the existing research has focused on isomers such as 2-(2,4-difluorophenyl)pyridine (B1338927), the principles governing their behavior provide a framework for understanding complexes of 3-(3,4-Difluorophenyl)pyridine.

Synthesis and Characterization of Metal Complexes (e.g., Iridium(III) and Gold(III) complexes)

The synthesis of iridium(III) complexes with phenylpyridine-type ligands typically follows well-established cyclometalation protocols. A common route is the "Nonoyama reaction," which involves the reaction of an iridium(III) salt, such as iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), with the respective phenylpyridine ligand. mdpi.com This initially forms a chloro-bridged iridium dimer, which can then be further reacted with an ancillary ligand to yield the final monomeric complex. mdpi.comanalis.com.my For a hypothetical iridium(III) complex with this compound, the synthesis would likely proceed in a similar fashion.

Photoredox Catalysis Mediated by Iridium-Difluorophenylpyridine Complexes

Iridium(III) complexes are renowned for their application as photoredox catalysts, owing to their ability to absorb visible light and engage in single-electron transfer processes. researchgate.nettcichemicals.comnih.gov The introduction of fluorine atoms on the phenylpyridine ligand can significantly impact the photophysical and redox properties of these catalysts.

The photophysical properties of iridium(III) complexes are dictated by the nature of their low-lying excited states, which are often of metal-to-ligand charge transfer (MLCT) character. nih.gov The absorption of light promotes an electron from a metal-centered d-orbital to a ligand-based π*-orbital. The subsequent decay from this excited state can result in phosphorescence. The fluorine substituents on the phenyl ring generally lead to a stabilization of the highest occupied molecular orbital (HOMO), which is typically located on the metal and the phenyl ring, and have a smaller effect on the lowest unoccupied molecular orbital (LUMO), which is primarily on the pyridine (B92270) ring. nih.gov This widening of the HOMO-LUMO gap results in a blue-shift of the emission wavelength. nih.gov

The redox potentials of the complex are also critically important for its function as a photoredox catalyst. The ground-state oxidation and reduction potentials, as well as the excited-state potentials, determine the thermodynamic feasibility of electron transfer with substrate molecules. The electron-withdrawing fluorine atoms tend to make the iridium center more difficult to oxidize, resulting in a more positive oxidation potential. nih.gov

While specific data for a this compound-based iridium(III) complex is not available, the table below presents representative photophysical and electrochemical data for a related complex, tris[2-(2,4-difluorophenyl)pyridinato-C²,N]iridium(III), to illustrate the typical range of these properties.

| Property | Value | Reference |

| Absorption λₘₐₓ | ~374 nm | analis.com.my |

| Emission λₘₐₓ | ~464 nm (blue-green) | analis.com.my |

| Phosphorescence Quantum Yield (Φp) | ~0.37 | analis.com.my |

| Oxidation Potential (Eₚₐ) | Varies with ancillary ligand | nih.gov |

| Reduction Potential (Eₚ꜀) | Varies with ancillary ligand | nih.gov |

| Note: The data presented is for a related isomer and is intended for illustrative purposes only. Specific values for complexes of this compound may differ. |

Iridium-based photoredox catalysts can operate through two primary mechanisms: energy transfer and single-electron transfer (redox) pathways. In an energy transfer mechanism, the excited photocatalyst directly transfers its energy to a substrate molecule, which then undergoes a chemical transformation. In a redox pathway, the excited photocatalyst engages in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited catalyst is oxidized by an electron acceptor, and the resulting highly oxidizing metal species then oxidizes the substrate. In a reductive quenching cycle, the excited catalyst is reduced by an electron donor, and the resulting highly reducing metal species then reduces the substrate. The specific pathway that is operative depends on the redox potentials of the catalyst and the substrates.

Iridium photoredox catalysis has been successfully applied to a wide range of selective organic transformations. One notable application is the functionalization of arenes. While specific examples utilizing this compound complexes are not documented in the reviewed literature, related iridium photocatalysts have been employed for arene C-H functionalization.

A particularly significant application is the trifluoromethylation of arenes and heteroarenes. The trifluoromethyl group is a valuable substituent in medicinal chemistry, and photoredox catalysis provides a mild and efficient method for its introduction. The general mechanism involves the reduction of a trifluoromethyl source, such as triflyl chloride, by the excited iridium catalyst to generate a trifluoromethyl radical. This radical then adds to the arene, and subsequent oxidation and deprotonation yield the trifluoromethylated product. Iridium complexes with difluorophenylpyridine ligands have been shown to be effective catalysts for this transformation.

Gold(III) Catalysis

Gold(III) complexes, often with pyridine-based ligands, are emerging as effective catalysts for a variety of organic transformations. d-nb.info Unlike the radical pathways often seen in iridium photoredox catalysis, gold(III) catalysis typically proceeds through Lewis acidic activation of substrates. The square-planar geometry of gold(III) complexes can provide a unique steric and electronic environment for catalysis. d-nb.info

While the catalytic applications of gold(III) complexes with the specific this compound ligand have not been detailed in the literature, related pyridine-containing gold(III) complexes have shown activity in reactions such as the cyclization of enynes and the hydration of alkynes. researchgate.net The electronic effects of the difluorophenyl group would be expected to modulate the Lewis acidity of the gold center and, consequently, its catalytic activity. Further research is needed to explore the potential of this compound-gold(III) complexes in catalysis.

Material Science Applications

Complexes derived from difluorophenylpyridine ligands have garnered significant interest in material science, primarily due to their unique photophysical properties. These characteristics make them highly suitable for advanced optoelectronic applications, particularly in the development of next-generation lighting and display technologies. Their utility stems from the ability to fine-tune their electronic and emissive properties through strategic molecular design, leading to highly efficient and color-specific light emission.

Light-Emitting Properties in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Complexes incorporating difluorophenylpyridine ligands, especially those based on iridium(III), are exemplary phosphorescent emitters utilized in the emissive layer of OLEDs and PLEDs. The strong spin-orbit coupling induced by the heavy iridium center facilitates efficient harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. mdpi.com The introduction of fluorine atoms onto the phenylpyridine ligand is a critical strategy for tuning the emission color, typically resulting in a blue-shift compared to non-fluorinated analogues. This makes them vital components for achieving full-color displays and high-efficiency solid-state lighting.

Iridium(III) complexes with ligands such as 2-(2,4-difluorophenyl)pyridine are known to be highly effective blue and green phosphorescent emitters. analis.com.mymdpi.com For instance, a complex featuring two 2-(2,4-difluorophenyl)pyridine cyclometalating ligands and a pyridine-formimidamide ancillary ligand was reported to emit blue-green light with emission peaks at 462 nm and 487 nm in a dichloromethane (B109758) solution. analis.com.my The performance of these materials in fabricated devices can be significant. In one study, a blue phosphorescent OLED incorporating an iridium(III) complex with difluorophenyl)pyridinato ligands achieved a high external quantum efficiency (EQE) of 22.7%. nih.gov Similarly, white PLEDs have been developed using a blend of phosphorescent emitters, including the blue-emitting complex bis2-(4,6-difluorophenyl)pyridinato-N,C(2')iridium(III) (FIrpic), which achieved high efficiency (25.5 cd/A) and a high color rendering index (CRI) over 70. nih.gov

The table below summarizes the performance of representative OLEDs and PLEDs utilizing difluorophenylpyridine-based iridium(III) complexes.

| Emitter Type | Host/Device Structure | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Color |

| Blue Phosphorescent Emitter | pCzPybCz Host | - | 22.7% | - | Blue |

| Blue/Orange Complementary PLED | Poly(N-vinylcarbazole) Host | 380-780 (Broad) | - | 25.5 | White |

| RGBW PLED | Poly(N-vinylcarbazole) Host | - | 10.8% | 20.0 | Warm White |

| Four-Component PLED | Poly(N-vinylcarbazole) Host | - | 11.5% | 24.0 | White |

This table presents data compiled from various research findings to illustrate the application of difluorophenylpyridine-based complexes in OLEDs and PLEDs. nih.govnih.gov

Ligand Design Principles for Tunable Emission Characteristics

The emission characteristics of metal complexes containing difluorophenylpyridine can be systematically tuned through careful ligand design. The electronic properties of both the primary cyclometalating ligand (the difluorophenylpyridine derivative) and the ancillary ligand play a crucial role in determining the energy of the emissive triplet state and, consequently, the color and efficiency of the emitted light. st-andrews.ac.uk

Modification of the Cyclometalating Ligand: The number and position of fluorine substituents on the phenyl ring of the phenylpyridine ligand significantly impact the emission energy. Fluorine is a strongly electron-withdrawing group, and its introduction stabilizes the Highest Occupied Molecular Orbital (HOMO) level of the complex more than the Lowest Unoccupied Molecular Orbital (LUMO). This widening of the HOMO-LUMO gap results in a blue-shift of the emission wavelength. For example, replacing a standard 2-phenylpyridine (B120327) (ppy) ligand with 2-(2,4-difluorophenyl)pyridine (F₂ppy) in iridium(III) complexes leads to a pronounced shift towards the blue region of the spectrum. mdpi.comunife.it This principle is fundamental in designing emitters for specific colors, particularly for achieving the deep-blue emission required for high-quality displays. analis.com.my

Modification of the Ancillary Ligand: The ancillary ligand provides a secondary, yet powerful, tool for tuning the photophysical properties. By altering the electronic nature of the ancillary ligand, it is possible to modulate the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states that contribute to the phosphorescence. unife.it For a given cyclometalating ligand like difluorophenylpyridine, introducing ancillary ligands with different electron-donating or electron-withdrawing capabilities can fine-tune the emission color, quantum yield, and excited-state lifetime. st-andrews.ac.uknih.gov For instance, a study on iridium(III) complexes with two F₂ppy ligands showed that changing the ancillary ligand from a picolinic acid to a 2,2'-bipyridine (B1663995) derivative could alter the emission profile. mdpi.comnih.gov This versatility allows for the creation of a wide palette of emitters from a single cyclometalating scaffold.

The following table outlines key ligand design principles and their resulting effects on emission properties.

| Design Principle | Molecular Modification | Effect on Electronic Structure | Resulting Emission Characteristic |

| Blue-Shifting Emission | Introduction of electron-withdrawing fluorine atoms to the phenylpyridine ligand. | Stabilizes HOMO level, increasing the HOMO-LUMO energy gap. | Emission is shifted to shorter wavelengths (e.g., from green to blue). mdpi.com |

| Fine-Tuning Emission Color | Altering the electron-donating or -withdrawing strength of the ancillary ligand. | Modulates the energy of MLCT and LC excited states. | Gradual tuning of the emission wavelength across the visible spectrum. st-andrews.ac.uk |

| Enhancing Quantum Yield | Incorporating rigid or sterically hindered ancillary ligands. | Reduces non-radiative decay pathways by suppressing vibrational quenching. | Increased photoluminescence quantum yield (Φ) and device efficiency. mdpi.com |

| Controlling Excited State Nature | Balancing the electronic character of cyclometalating and ancillary ligands. | Can shift the emissive state from a pure MLCT to a mixed MLCT/LC character. | Affects emission bandwidth and lifetime; can induce dual emission. unife.it |

This table summarizes established principles for designing difluorophenylpyridine-based complexes with tailored optoelectronic properties.

Structure Activity Relationships and Pre Clinical Biological Research of 3 3,4 Difluorophenyl Pyridine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Analysis

The exploration of 3-(3,4-difluorophenyl)pyridine and its derivatives has revealed intricate relationships between their chemical structure and biological activity. Modifications to the core scaffold, including the fluorine substitution pattern, variations on the aromatic rings, and bioisosteric replacements, have profound impacts on their therapeutic potential.

The strategic placement of fluorine atoms on the phenyl ring is a critical determinant of the biological activity of this compound derivatives. Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions without introducing significant steric hindrance. researchgate.netsci-hub.st

The difluoro pattern, as seen in the parent compound, is often crucial for potency. Aromatic fluorination typically increases lipophilicity, which can enhance cell membrane permeability and transport to target sites. sci-hub.st The specific 3,4-difluoro arrangement creates a distinct electronic profile on the phenyl ring that influences how the molecule interacts with biological targets. Studies on related catecholimidazoline structures have shown that the position of fluorine substitution on an aromatic ring can significantly alter potency and selectivity for different adrenoceptors. nih.gov For instance, the rank order of potency at the alpha-1 adrenoceptor for fluorinated derivatives was found to be 5-fluoro > 2-fluoro > desfluoro > 6-fluoro, demonstrating the nuanced effects of fluorine placement. nih.gov

Furthermore, the introduction of fluorine can affect the basicity of the pyridine (B92270) nitrogen. The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the pyridine ring, which in turn affects the molecule's ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions with target proteins. researchgate.netnih.gov This modulation of physicochemical properties is a key strategy in drug design to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. researchgate.net

Beyond fluorine, the introduction of other substituents on both the pyridine and phenyl rings has been extensively studied to establish clear structure-activity relationships.

On the phenyl ring, the nature and position of substituents dictate the compound's activity. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, the presence and type of electron-withdrawing groups on the phenyl group at the 4-position were found to significantly affect receptor-binding activity. researchgate.net In another study on pyrazole (B372694) derivatives, substituting the phenyl ring with trifluoromethyl or dihalogen groups resulted in potent growth inhibitors of Gram-positive bacteria. nih.gov This highlights that electron-withdrawing groups on the phenyl ring are often favorable for certain biological activities.

The following table summarizes the effects of various substituents on the activity of related diarylpyridine scaffolds.

| Compound ID | Ring A Substituent (Position 3) | Ring B Substituent (Position 5) | Antiproliferative Activity (HeLa, IC50 in µM) |

| 10h | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 0.38 |

| 10e | 3,4-Dimethylphenyl | 3,4,5-Trimethoxyphenyl | 0.51 |

| 10j | 3,4-Dimethoxyphenyl | 3,4,5-Trimethoxyphenyl | 0.29 |

| 10t | 1H-indol-5-yl | 3,4,5-Trimethoxyphenyl | 0.19 |

Data sourced from a study on diarylpyridines as tubulin polymerization inhibitors. nih.govtandfonline.com

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, alter selectivity, and optimize pharmacokinetic properties. nih.govresearchgate.net This involves substituting a functional group or an entire scaffold with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

In the context of this compound, the pyridine ring itself can be considered a bioisostere of a phenyl ring, a common replacement in drug design. cambridgemedchemconsulting.com Further modifications could involve replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525), pyrazole, or thiazole (B1198619) to probe for improved interactions with a biological target. mdpi.com For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of Mps1 kinase, demonstrating the utility of this fused scaffold. nih.gov

Scaffold hopping, a more drastic modification, involves replacing the entire core structure while retaining the geometric orientation of key functional groups. nih.gov For diarylpyridine derivatives that act as tubulin inhibitors, the central pyridine ring serves as a rigid linker to hold the two aryl rings in a specific conformation. nih.govtandfonline.com This core could be replaced by other rigid structures to create novel chemotypes with similar biological functions. The goal of such modifications is to create new molecules with similar biological properties but potentially improved characteristics such as attenuated toxicity or altered pharmacokinetics. cambridgemedchemconsulting.com The replacement of a benzoyl group with a difluoromethyl bicyclo[1.1.1]pentane (BCP) arene is a modern example of using small-ring cage hydrocarbons as bioisosteres for benzene (B151609) rings to improve pharmacokinetic properties. domainex.co.uk

Investigation of Molecular Targets and Biochemical Pathways

Derivatives of the this compound scaffold have been shown to interact with various molecular targets, leading to the modulation of critical biochemical pathways involved in disease.

A significant area of research for diarylpyridine derivatives has been their activity as inhibitors of tubulin polymerization. tandfonline.comtandfonline.com Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. tandfonline.com By inhibiting this process, these compounds can arrest the cell cycle and induce apoptosis, making them attractive anticancer agents. tandfonline.com

Several studies have designed and synthesized diarylpyridine and related pyrazolo[3,4-b]pyridine analogues that target the colchicine (B1669291) binding site on β-tubulin. tandfonline.comresearchgate.net For example, a series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as conformationally restricted analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. researchgate.net These compounds effectively inhibited tubulin polymerization and exhibited significant antiproliferative activity against various cancer cell lines. tandfonline.comtandfonline.com Compound 10t from a diarylpyridine series, for example, displayed potent antitubulin activity comparable to that of CA-4. nih.govtandfonline.com

The table below shows the tubulin polymerization inhibitory activity for selected diarylpyridine compounds.

| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 10t | HeLa | 0.19 | 1.61 |

| CA-4 | HeLa | 0.003 | 1.43 |

Data from a study on diarylpyridine derivatives as tubulin polymerization inhibitors. tandfonline.com

Beyond tubulin, other pyridine-based structures have been investigated as inhibitors for a range of enzymes. For instance, pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA), particularly the cancer-associated isoforms hCA IX and hCA XII. mdpi.com Furthermore, some heterocyclic drugs containing a pyridine moiety are known to be strong inhibitors of cytochrome P450 3A4, a key enzyme in drug metabolism. nih.gov

Derivatives of this compound and related structures have been evaluated for their ability to bind to specific cellular receptors and modulate downstream signaling pathways.

For example, a series of pyridine derivatives were synthesized and tested as potential antagonists of the CXC chemokine receptor type 4 (CXCR4). nih.gov CXCR4, when activated by its ligand CXCL12, triggers signaling pathways involved in cell proliferation and survival. nih.gov Antagonizing this receptor is a therapeutic strategy for cancer and inflammatory diseases. The study identified two pyridine-based compounds that inhibited cell invasion and showed high binding affinity in the nanomolar range. nih.gov

In another area, structure-activity relationship studies of 1,4-dihydropyridine derivatives have extensively characterized their binding to 1,4-DHP calcium channel antagonist receptors in the rat brain. researchgate.net These studies revealed that specific substitutions on the aryl ring at the 4-position are critical for optimal receptor binding. researchgate.net The binding of fibroblast growth factor 3 (FGF3) to its receptors (FgfR) can also be modulated, and this interaction is crucial in embryonic development and oncology. nih.gov While not directly involving the named compound, this research illustrates the principle of modulating receptor binding and signaling.

The interaction of these compounds with their targets initiates a cascade of events that can alter cellular function. For instance, inhibition of tubulin polymerization by diarylpyridines leads to cell cycle arrest in the G2/M phase, disruption of the cellular microtubule structure, and ultimately, apoptosis. tandfonline.comtandfonline.com Similarly, antagonism of the CXCR4 receptor blocks pathways essential for cancer cell metastasis. nih.gov

Cellular Pathway Modulation (e.g., Anti-cancer activity in cellular models, anti-viral)

The this compound scaffold is a key component in the development of various therapeutic agents due to its ability to interact with biological targets and modulate cellular pathways. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer and antiviral properties. researchgate.netnih.gov The addition of a difluorophenyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity.

Anti-cancer Activity:

The antiproliferative activity of pyridine derivatives is often linked to the number and position of specific functional groups. nih.gov While groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been shown to enhance antiproliferative activity, the role of halogens can be complex. researchgate.netnih.gov In some studies, pyridine derivatives with halogen atoms have exhibited lower antiproliferative activity. nih.gov

However, the 3,4-difluorophenyl moiety itself has been identified as important for antimetastatic effects in other molecular contexts. For instance, in a study of isocoumarin (B1212949) analogues, 3-(3',4'-difluorophenyl)isocoumarin was found to be a potent antimetastatic agent. The structure-activity relationship (SAR) study concluded that the fluoro groups on the meta and para positions of the phenyl ring were crucial for this enhanced effect. nih.gov This suggests that the 3,4-difluorophenyl group can be a key pharmacophore for anti-cancer activity, likely by interacting with specific cellular targets involved in cancer progression.

Derivatives of pyridine have been investigated for their ability to inhibit various cellular signaling pathways implicated in cancer. These pathways include those regulated by kinases like Epidermal Growth Factor Receptor (EGFR), which are critical in tumor cell proliferation and survival. mdpi.com The pyridine nucleus can serve as a scaffold to position substituents in a way that facilitates binding to the ATP-binding pocket of such kinases. mdpi.com

Anti-viral Activity:

Pyridine derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. nih.govnih.gov Their mechanisms of action are diverse, targeting various stages of the viral life cycle. nih.gov These mechanisms include the inhibition of key viral enzymes like reverse transcriptase and polymerase, interference with viral entry or maturation, and modulation of host cell pathways that the virus relies on for replication. nih.govbioworld.com

For example, research into anti-influenza agents has focused on inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication. nih.gov The pyridine core has been identified as a privileged scaffold for developing inhibitors that disrupt the protein-protein interactions (PPI) within the RdRp complex, specifically between the PA and PB1 subunits. nih.govmdpi.com The strategic placement of substituents on the pyridine ring is critical for achieving potent inhibitory activity. While specific data on this compound itself in this context is limited, the principles of targeting viral polymerases are well-established for this class of compounds.

The following table summarizes the activity of a representative pyridine derivative in an anti-influenza assay.

| Compound ID | Core Scaffold | Target | Assay | Activity (EC50) |

| 2d | Pyrimidine | PA-PB1 Interaction | Plaque Reduction Assay (PRA) | 2.8 µM |

This table showcases a pyrimidine derivative, a related azine heterocycle to pyridine, demonstrating the potential of such scaffolds in antiviral research. nih.gov

Lead Identification and Optimization Strategies

Lead identification is the process of finding chemical compounds that show a desired biological activity and can serve as a starting point for drug development. danaher.com Once a "hit" compound like a this compound derivative is identified through screening, it undergoes lead optimization. This iterative process aims to enhance the compound's properties, such as potency, selectivity, and pharmacokinetic profile, to transform it into a viable drug candidate. patsnap.com

The primary strategies for lead optimization involve chemical modification of the lead structure. danaher.comnih.gov This can include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the molecule to understand how chemical structure relates to biological activity. This helps identify which functional groups are essential for activity and which can be altered to improve other properties. patsnap.com

Direct Chemical Manipulation: Adding, removing, or swapping functional groups; making isosteric replacements (substituting a group with another that has similar physical or chemical properties); or altering ring systems. nih.gov

Computational Modeling: Using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict how structural changes will affect the compound's interaction with its biological target. patsnap.com

For pyridine-based compounds, optimization efforts often focus on modifying substituents at various positions of the pyridine ring to improve target binding and cell permeability while minimizing off-target effects.

Fragment-Based Drug Design

Fragment-based drug design (FBDD), also known as fragment-based lead discovery (FBLD), is a powerful strategy for identifying lead compounds. wikipedia.org It begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. wikipedia.orgdrughunter.com Because of their small size, fragments can explore chemical space more efficiently than larger molecules used in traditional high-throughput screening (HTS). drughunter.compharmacelera.com

Once a fragment that binds to the target is identified, its binding mode is often determined using biophysical methods like X-ray crystallography. wikipedia.org This structural information then guides the optimization process, where the fragment is "grown" by adding functional groups to improve affinity and create a more potent lead compound. pharmacelera.comnih.gov

A molecule like this compound could be considered a "fragment" or a combination of two key fragments: a pyridine ring and a 3,4-difluorophenyl group. In an FBDD approach, these individual fragments might be identified as binders to adjacent pockets on a target protein. Medicinal chemists could then link them together to create a more potent lead. Alternatively, if this compound itself is identified as a fragment hit, synthetic chemists would explore adding substituents at other positions on the pyridine ring to extend into nearby binding pockets and increase potency. nih.gov

The "Rule of Three" is often used to guide the design of fragment libraries, suggesting ideal fragments should have:

Molecular weight < 300 Da

ClogP < 3

Number of hydrogen bond donors < 3

Number of hydrogen bond acceptors < 3

Number of rotatable bonds < 3

Chemotype Development

Chemotype development involves the systematic exploration of a core molecular scaffold, or "chemotype," that has shown promise as a therapeutic agent. The this compound structure represents a distinct chemotype. Researchers can create a library of analogues by introducing a variety of substituents at different positions on this core structure.

This strategy allows for a thorough investigation of the structure-activity relationship (SAR) around the scaffold. By evaluating how these changes affect the compound's biological activity, scientists can fine-tune the molecule to achieve optimal performance. For example, the this compound core has been incorporated into more complex structures to target specific biological pathways. The development of such compound libraries is essential for discovering novel drug candidates with improved efficacy and safety profiles. mdpi.com

Examples of more complex molecules built upon this chemotype include:

6-{[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-methyl-3(2H)-pyridazinone hit2lead.com

3-(3,4-difluorophenyl)-5-(3-fluoro-4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hit2lead.com

These examples demonstrate how the this compound chemotype can be elaborated into larger, more complex molecules with potentially novel biological activities, forming the basis of a chemotype development program.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-(3,4-Difluorophenyl)pyridine, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, reacting pentafluoropyridine with a Grignard reagent (e.g., 3,4-difluorophenylmagnesium bromide) under anhydrous tetrahydrofuran (THF) at −78°C achieves selective substitution . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between 3-bromopyridine and 3,4-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a 1,2-dimethoxyethane/H₂O solvent system (80°C, 12 h) yield the product with >75% purity after column chromatography .

- Key Factors : Temperature, solvent polarity, and catalyst loading critically influence regioselectivity. For NAS, steric hindrance at the pyridine ring’s 3-position necessitates precise stoichiometry .

Q. How can researchers characterize the electronic properties of this compound experimentally?

- Methodological Answer :

- Spectroscopy : UV-Vis (λmax ~270 nm in acetonitrile) and fluorescence emission (λem ~320 nm) reveal π→π* transitions influenced by fluorine’s electron-withdrawing effects .

- Cyclic Voltammetry (CV) : The compound exhibits a reduction peak at −1.2 V vs. Ag/AgCl, correlating with pyridine’s electron-deficient nature due to fluorine substitution .

- Single-Crystal XRD : Resolve bond lengths (e.g., C–F = 1.34 Å) and dihedral angles between pyridine and difluorophenyl rings (~15°), confirming steric and electronic interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : B3LYP/6-31G(d) hybrid functionals effectively model frontier molecular orbitals (FMOs):

- HOMO-LUMO Gap : Calculated at ~4.8 eV, indicating moderate electrophilicity .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the pyridine N-atom and ortho-fluorine positions, guiding predictions for nucleophilic attack or metal coordination .

- Validation : Compare computed IR spectra (e.g., C–F stretching at 1120 cm⁻¹) with experimental FT-IR data to refine basis sets .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?

- Methodological Answer :

- Case Study : If DFT predicts a lower activation energy for NAS at the pyridine 4-position, but experiments show 3-substitution dominance:

Re-examine solvent effects (implicit vs. explicit solvation models in DFT) .

Use kinetic isotope effects (KIEs) to probe transition states. For example, deuterating the difluorophenyl group reduces kH/kD to 1.2, suggesting a non-concerted mechanism .

- Advanced Tools : Transition-state scans with ωB97X-D/def2-TZVP account for dispersion forces, which are critical in sterically crowded systems .

Q. How do fluorination patterns influence the compound’s nonlinear optical (NLO) properties?

- Methodological Answer :

- Hyperpolarizability (β) : Measured via electric-field-induced second-harmonic generation (EFISH). 3,4-Difluorophenyl substitution increases β by 30% compared to non-fluorinated analogs due to enhanced charge transfer asymmetry .

- Computational Insight : CAM-B3LYP calculations show that fluorine’s inductive effect stabilizes the charge-separated excited state, boosting NLO response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.